REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.C(=O)=O.CC(C)=O.[CH3:20][C:21]1[CH:25]=[C:24]([CH3:26])[O:23][N:22]=1.Br[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][O:34][C:35]1[CH:40]=[CH:39][C:38]([C:41]2[O:42][CH2:43][CH2:44][N:45]=2)=[CH:37][CH:36]=1>O1CCCC1>[O:42]1[CH2:43][CH2:44][N:45]=[C:41]1[C:38]1[CH:39]=[CH:40][C:35]([O:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:26][C:24]2[O:23][N:22]=[C:21]([CH3:20])[CH:25]=2)=[CH:36][CH:37]=1 |f:2.3|
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
185 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
520 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Dry Ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
46.6 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1)C
|
Name
|
2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCOC1=CC=C(C=C1)C=1OCCN1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-55 °C
|
Type
|
CUSTOM
|
Details
|
to stir an additional 30-40 minutes at -55° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
the pale yellow solution was maintained at -5° to +5° C. for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
reached -55° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise (via nitrogen pump) over 35 minutes
|
Duration
|
35 min
|
Type
|
ADDITION
|
Details
|
The temperature during the addition
|
Type
|
CUSTOM
|
Details
|
was kept below -50° C.
|
Type
|
ADDITION
|
Details
|
the rate of the addition
|
Type
|
STIRRING
|
Details
|
The heavy suspension was stirred for an additional hour
|
Type
|
CUSTOM
|
Details
|
The Dry Ice bath was removed
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by dropwise addition of 10 ml water
|
Type
|
TEMPERATURE
|
Details
|
to warm to about 5°-10° C.
|
Type
|
ADDITION
|
Details
|
poured into 1 liter water and 1 liter ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed once with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The crude crystalline product was dissolved in 600 ml
|
Type
|
TEMPERATURE
|
Details
|
warm acetonitrile
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to crystallize at room temperature
|
Type
|
WAIT
|
Details
|
After two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the heavy crystalline precipitate was cooled to 10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NCC1)C1=CC=C(OCCCCCCCC2=CC(=NO2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |